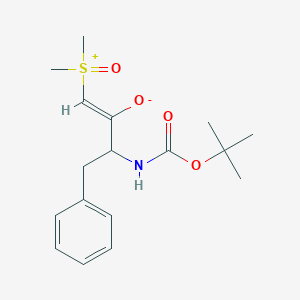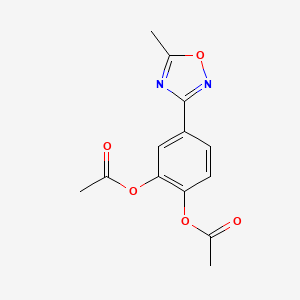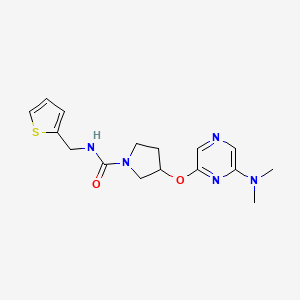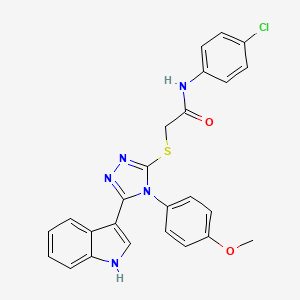
CID 154925634
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 154925634 is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties and has been shown to have a wide range of applications in various fields of research. In
Mechanism of Action
CID 154925634 works by binding to specific receptors in the body. The exact mechanism of action is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. This compound has been shown to bind to the sigma-1 receptor, which is involved in various physiological processes, including pain perception, cell survival, and neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. Some of the most notable effects include:
1. Neuroprotection: this compound has been shown to protect neurons from damage caused by various stressors, including oxidative stress and inflammation.
2. Anti-cancer: this compound has been shown to inhibit the growth of cancer cells and induce cell death in various cancer cell lines.
3. Pain relief: this compound has been shown to have analgesic properties, which makes it a potential candidate for the development of new pain management drugs.
Advantages and Limitations for Lab Experiments
CID 154925634 has several advantages and limitations for lab experiments. Some of the advantages include:
1. Specificity: this compound has a high degree of specificity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes.
2. Potency: this compound is a potent compound, which means that it can be used at low concentrations in lab experiments.
3. Availability: this compound is commercially available, which makes it easy to obtain for lab experiments.
Some of the limitations of this compound include:
1. Cost: this compound is a relatively expensive compound, which may limit its use in some lab experiments.
2. Toxicity: this compound has been shown to be toxic at high concentrations, which means that it must be used with caution in lab experiments.
3. Limited information: There is limited information available on the exact mechanism of action of this compound, which may limit its use in some lab experiments.
Future Directions
CID 154925634 has several potential future directions for research. Some of the most promising directions include:
1. Development of new neuroprotective drugs: this compound has been shown to have neuroprotective properties, which makes it a potential candidate for the development of new drugs for the treatment of neurodegenerative diseases.
2. Development of new cancer treatments: this compound has been shown to have anti-cancer properties, which makes it a potential candidate for the development of new cancer treatments.
3. Development of new pain management drugs: this compound has been shown to have analgesic properties, which makes it a potential candidate for the development of new pain management drugs.
4. Further study of the mechanism of action: There is still much to learn about the exact mechanism of action of this compound, and further research in this area could lead to new insights into its potential applications in scientific research.
Conclusion:
This compound is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a wide range of applications in various fields of research, including neuroprotection, cancer research, and pain management. This compound works by binding to specific receptors in the body and has been shown to have a wide range of biochemical and physiological effects. While there are some limitations to its use in lab experiments, this compound has several potential future directions for research, including the development of new neuroprotective drugs, cancer treatments, and pain management drugs.
Synthesis Methods
CID 154925634 is a synthetic compound that is produced through a multi-step process. The synthesis method involves the use of various reagents and catalysts to produce the final product. The exact synthesis method is proprietary, and the details are not publicly available. However, it is known that the synthesis method is complex and requires a high level of expertise.
Scientific Research Applications
CID 154925634 has been widely studied for its potential applications in scientific research. This compound has been shown to have a wide range of applications in various fields of research, including biochemistry, pharmacology, and neuroscience. Some of the most promising applications of this compound include:
1. Neuroprotection: this compound has been shown to have neuroprotective properties, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
2. Cancer Research: this compound has been shown to have anti-cancer properties, which makes it a potential candidate for the development of new cancer treatments.
3. Pain Management: this compound has been shown to have analgesic properties, which makes it a potential candidate for the development of new pain management drugs.
properties
InChI |
InChI=1S/C17H25NO4S/c1-17(2,3)22-16(20)18-14(15(19)12-23(4,5)21)11-13-9-7-6-8-10-13/h6-10,12,14H,11H2,1-5H3,(H-,18,19,20,21) |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVYZMFNGVCKFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=C[S+](=O)(C)C)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)/C(=C/[S+](=O)(C)C)/[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[2-[[4-(Difluoromethyl)cyclohexyl]methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2620371.png)

![6-[(3-Fluorophenyl)methyl]-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2620373.png)
![2-[Bis(prop-2-enyl)amino]-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone](/img/structure/B2620374.png)
![N-(4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2620375.png)

![2-Chloro-N-[2,2-difluoro-2-(1-methoxycyclobutyl)ethyl]acetamide](/img/structure/B2620380.png)
amino}methyl)-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B2620382.png)
![6-(4-Fluorophenyl)-2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2620384.png)